N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide
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Overview
Description
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide is a complex organic compound characterized by the presence of chlorine, iodine, and phenylethynyl groups attached to a phenyl ring, along with a methanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used, typically in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides are used, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound may be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the phenylethynyl group can engage in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide: This compound is structurally similar but contains a formamide group instead of a methanethioamide group.
4-Chloro-N-(2-iodophenyl)benzamide: Another similar compound with a benzamide group instead of a methanethioamide group.
Uniqueness
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The methanethioamide group also adds to its distinctiveness, providing specific functional properties not found in similar compounds.
Properties
CAS No. |
647025-72-7 |
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Molecular Formula |
C15H9ClINS |
Molecular Weight |
397.7 g/mol |
IUPAC Name |
N-[4-chloro-3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide |
InChI |
InChI=1S/C15H9ClINS/c16-13-8-9-14(18-10-19)12(15(13)17)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,18,19) |
InChI Key |
IPMXSGPSDJPMOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2I)Cl)NC=S |
Origin of Product |
United States |
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